molecular formula C23H18N4O3S2 B12941168 Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl- CAS No. 514831-90-4

Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl-

Cat. No.: B12941168
CAS No.: 514831-90-4
M. Wt: 462.5 g/mol
InChI Key: WIWRHEMXXUXQOR-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl- (hereafter referred to as the target compound) is a structurally complex molecule featuring a benzenesulfonamide core substituted with two distinct pharmacophores: a 2-methoxy-9-acridinylamino group at the para position and a 2-thiazolyl moiety attached to the sulfonamide nitrogen. The acridine moiety, a polycyclic aromatic system, is known for its DNA-intercalating properties, while the sulfonamide-thiazolyl combination is common in antimicrobial and enzyme-inhibiting agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methoxyacridin-9-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the acridine moiety: This can be achieved through cyclization reactions involving anthranilic acid derivatives.

    Introduction of the methoxy group: This step usually involves methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of the thiazole ring: This can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling reactions: The final step involves coupling the acridine and thiazole moieties with the benzenesulfonamide group, often using coupling reagents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, leading to amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include hydroxylated, aminated, or halogenated derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

  • Antimicrobial Activity
    • Benzenesulfonamide derivatives exhibit promising antimicrobial properties. Research has indicated that compounds with similar structures can inhibit the growth of various bacteria and fungi. The incorporation of the acridine moiety enhances the activity against resistant strains, making it a candidate for further exploration in antibiotic development.
  • Antitubercular Activity
    • A study focused on the synthesis of 6-chloro derivatives of acridine demonstrated significant antitubercular activity. This suggests that benzenesulfonamide derivatives could be effective against Mycobacterium tuberculosis, providing a potential pathway for new treatments for tuberculosis .
  • Cancer Research
    • The compound's structural features allow it to interact with various biological targets involved in cancer progression. Research has shown that similar benzenesulfonamide compounds can inhibit tumor growth by targeting specific pathways in cancer cells. This positions benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl- as a potential lead compound in anticancer drug development.
  • Enzyme Inhibition
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, benzenesulfonamides are known to inhibit carbonic anhydrases, which play roles in various physiological processes and can be targeted for therapeutic interventions in conditions like glaucoma and epilepsy.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated inhibition of bacterial growth in vitro
Antitubercular ActivitySignificant efficacy against Mycobacterium tuberculosis
Cancer Cell Growth InhibitionReduced proliferation of cancer cells in preclinical models

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance:

    Anticancer activity: It might intercalate into DNA, disrupting replication and transcription processes.

    Antimicrobial activity: It could inhibit key enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

The target compound shares structural motifs with several sulfonamide derivatives documented in the literature. Below is a detailed comparison with three analogs:

N-[4-(Acridin-9-ylamino)phenyl]methanesulfonamide (CAS 311785-26-9)

  • Structural Similarities: Both compounds incorporate an acridinylamino group linked to a sulfonamide.
  • Key Differences :
    • The target compound uses a benzenesulfonamide backbone, whereas this analog employs a methanesulfonamide group.
    • The sulfonamide nitrogen in the target compound is substituted with a 2-thiazolyl ring, while the analog’s sulfonamide is directly attached to a phenyl group.

Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl (CAS 230978-56-0)

  • Structural Similarities : Both compounds share the N-2-thiazolylbenzenesulfonamide framework, suggesting comparable solubility and pharmacokinetic profiles .
  • Key Differences: The target compound’s 2-methoxy-9-acridinylamino substituent replaces the furanyl-ethylidene group in this analog. The acridine system is bulkier and more planar than the furan ring, which could influence membrane permeability or intercalation efficiency.
  • Implications : The acridine moiety may confer antitumor or antiviral activity absent in the furan-containing analog .

Benzenesulfonamide, 4-[[4-(2-benzothiazolyl)-1-piperidinyl]sulfonyl]-N-(2-methylcyclohexyl)- (9CI)

  • Structural Similarities : Both are benzenesulfonamides with extended heterocyclic substituents, emphasizing the versatility of sulfonamide scaffolds in drug design .
  • Key Differences: The target compound’s acridinylamino group contrasts with the piperidinyl-benzothiazolyl system in this analog. The N-substituent here is a 2-methylcyclohexyl group, differing from the thiazolyl in the target compound.
  • Implications : The benzothiazole-piperidine moiety may target enzymes like carbonic anhydrases, whereas the acridine-thiazolyl combination could prioritize DNA or kinase interactions .

Research Findings and Functional Implications

While direct biological data for the target compound are unavailable, structural comparisons suggest:

  • DNA Interaction : The acridine moiety likely enables DNA intercalation, a feature exploited in anticancer agents like amsacrine.
  • Synergistic Effects : The hybrid structure may combine DNA-targeting and enzyme-inhibiting properties, a strategy seen in multitargeted therapies.

Data Tables

Table 1. Structural and Molecular Comparison of Sulfonamide Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Target Compound - C₂₆H₂₁N₅O₃S₂ ~539.6* 2-Methoxy-9-acridinylamino, N-2-thiazolyl
N-[4-(Acridin-9-ylamino)phenyl]methanesulfonamide 311785-26-9 C₂₀H₁₇N₃O₂S 379.43 Acridinylamino, methanesulfonamide
Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl 230978-56-0 C₁₅H₁₃N₃O₃S₂ 347.41 Furanyl-ethylidene, N-2-thiazolyl
Benzenesulfonamide, 4-[[4-(2-benzothiazolyl)-1-piperidinyl]sulfonyl]-N-(2-methylcyclohexyl)- - C₂₆H₃₀N₄O₄S₃ ~582.7* Benzothiazolyl-piperidinyl, 2-methylcyclohexyl

*Estimated based on structural analogs.

Biological Activity

Benzenesulfonamide derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl- (CAS No. 514831-90-4) exhibits promising pharmacological properties. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C23H18N4O3S2
Molecular Weight 462.5 g/mol
IUPAC Name 4-[(2-methoxyacridin-9-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
InChI Key WIWRHEMXXUXQOR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the acridine moiety : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
  • Methoxy group introduction : Methylation reactions using reagents like dimethyl sulfate or methyl iodide are commonly employed.
  • Thiazole ring formation : This is often synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
  • Coupling reactions : The acridine and thiazole moieties are coupled with the benzenesulfonamide group using coupling reagents like EDCI or DCC under mild conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives. For instance, compounds derived from benzenesulfonamide have shown significant cytotoxic effects against various cancer cell lines:

  • MDA-MB-468 (breast cancer) : IC50 values of 3.99 ± 0.21 µM and 1.48 ± 0.08 µM were reported for specific derivatives under hypoxic conditions.
  • CCRF-CM (leukemia) : IC50 values of 4.51 ± 0.24 µM and 9.83 ± 0.52 µM were observed .

These compounds induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspases 3 and 9, indicating a mechanism involving cell cycle arrest and programmed cell death .

Cardiovascular Effects

Another area of research focuses on the cardiovascular effects of benzenesulfonamide derivatives. A study utilizing an isolated rat heart model demonstrated that certain derivatives could significantly alter perfusion pressure and coronary resistance:

  • The compound 4-(2-aminoethyl)-benzenesulfonamide was noted to decrease perfusion pressure and coronary resistance in a time-dependent manner compared to controls .
  • These findings suggest potential interactions with calcium channels, which are crucial in regulating vascular tone and blood pressure .

The mechanisms underlying the biological activities of benzenesulfonamide derivatives often involve interactions with specific biomolecules:

  • Calcium Channel Inhibition : Some studies indicate that these compounds can act as calcium channel inhibitors, impacting cardiovascular function .
  • DNA Intercalation : The acridine moiety in these compounds is known for its ability to intercalate DNA, which may contribute to their anticancer properties by disrupting DNA replication and transcription processes .

Case Study 1: Anticancer Efficacy

In a controlled study evaluating the anticancer efficacy of various benzenesulfonamide derivatives, it was found that modifications to the acridine moiety significantly enhanced cytotoxicity against breast cancer cells. The study utilized molecular docking to predict interactions with target proteins involved in cancer cell survival pathways .

Case Study 2: Cardiovascular Impact

A series of experiments were conducted to assess the impact of benzenesulfonamide derivatives on coronary resistance in rat models. Results indicated that specific compounds led to a statistically significant reduction in coronary resistance compared to standard treatments, suggesting their potential as therapeutic agents for hypertension .

Properties

CAS No.

514831-90-4

Molecular Formula

C23H18N4O3S2

Molecular Weight

462.5 g/mol

IUPAC Name

4-[(2-methoxyacridin-9-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H18N4O3S2/c1-30-16-8-11-21-19(14-16)22(18-4-2-3-5-20(18)26-21)25-15-6-9-17(10-7-15)32(28,29)27-23-24-12-13-31-23/h2-14H,1H3,(H,24,27)(H,25,26)

InChI Key

WIWRHEMXXUXQOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5

Origin of Product

United States

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